REACTION_SMILES
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[Br:1][c:2]1[c:3]([CH:4]=[O:5])[cH:6][cH:7][cH:8][cH:9]1.[CH:10]1([NH2:13])[CH2:11][CH2:12]1>>[Br:1][c:2]1[c:3]([CH2:4][NH:13][CH:10]2[CH2:11][CH2:12]2)[cH:6][cH:7][cH:8][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccccc1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC1CC1
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Name
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Type
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product
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Smiles
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Brc1ccccc1CNC1CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |